(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate exerts its effects is largely dependent on its interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid: An alanine derivative with similar structural features.
(S)-Benzyl 2-amino-3-(benzyloxy)propanoate: Another compound with a benzyloxy group, used in similar applications.
Uniqueness
(S)-Methyl 2-amino-3-(4-(benzyloxy)-3-hydroxyphenyl)propanoate is unique due to the presence of both a benzyloxy and a hydroxyl group on the aromatic ring. This dual functionality allows for a wider range of chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-hydroxy-4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C17H19NO4/c1-21-17(20)14(18)9-13-7-8-16(15(19)10-13)22-11-12-5-3-2-4-6-12/h2-8,10,14,19H,9,11,18H2,1H3/t14-/m0/s1 |
InChI Key |
XXUUOBWSSKPEMN-AWEZNQCLSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.